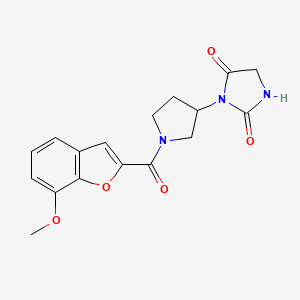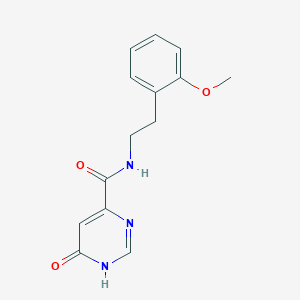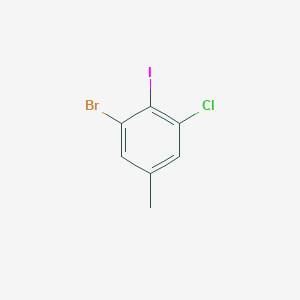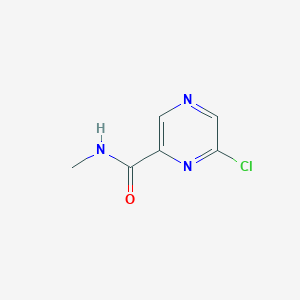![molecular formula C22H20N4OS B2420172 N'-(5-(4-Benzylphenyl)-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide CAS No. 315679-72-2](/img/structure/B2420172.png)
N'-(5-(4-Benzylphenyl)-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thieno[2,3-d]pyrimidin-4-one . Thieno[2,3-d]pyrimidin-4-one derivatives have been synthesized and evaluated as potential cytotoxic agents .
Synthesis Analysis
A series of 4H-chromene and 5H-chromeno[2,3-d]pyrimidine derivatives was synthesized and evaluated as potential cytotoxic agents . The synthesis of new heterocyclic compounds and elucidation of their structures have attracted growing scholarly attention .
Molecular Structure Analysis
The structure of the synthesized compounds was established on the basis of the spectral data, infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are significantly affected by the lipophilicity of the substituent at the 2-,4- or 7-position for the 4H-chromenes, and 5,8-position or fused pyrimidine ring at 2,3-positions for 5H-chromeno[2,3-d]pyrimidines .
Aplicaciones Científicas De Investigación
Cancer Research
Thieno[2,3-d]pyrimidine derivatives have been explored for their potential in cancer therapy. For example, the design and biological evaluation of isotype-selective small molecule histone deacetylase (HDAC) inhibitors show promise as anticancer drugs due to their ability to block cancer cell proliferation and induce apoptosis. These compounds are selective for HDACs 1-3 and 11 at submicromolar concentrations, highlighting their potential in targeted cancer therapy (Zhou et al., 2008).
Antimicrobial and Antifungal Applications
Several thieno[2,3-d]pyrimidine derivatives have been synthesized and tested for their antimicrobial and antifungal activities. For instance, a study synthesized 4-alkylamino- and 4-arylaminothieno[2,3-d]pyrimidines and evaluated their efficacy against Piricularia oryzae, revealing preventive effects on Rice blast, Sheath blight, and Cucumber powdery mildew (Konno et al., 1989). Another research focused on novel synthetic methods for trisubstituted thieno[3,2‐d]pyrimidine derivatives, which could potentially offer new antimicrobial agents (Jeon et al., 2016).
Anti-Inflammatory and Analgesic Agents
Research into novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities. These compounds exhibit COX-1/COX-2 inhibition and have been compared with standard drugs for their effectiveness in reducing edema (Abu‐Hashem et al., 2020).
Fluorescence Studies
Thieno[2,3-d]pyrimidine derivatives have also been used in fluorescence studies, particularly in investigating the binding with bovine serum albumin (BSA). This research provides insights into the interactions of these compounds with proteins, which is valuable for understanding their pharmacokinetics and dynamics (Meng et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of this compound is Purine Nucleoside Phosphorylase (PNP) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, a pathway that is essential for DNA and RNA synthesis in cells.
Mode of Action
The compound acts as a competitive inhibitor of PNP . This means it binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity. This inhibition disrupts the purine salvage pathway, affecting the synthesis of DNA and RNA in cells.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine salvage pathway . This pathway recycles purines from degraded DNA and RNA to synthesize new DNA and RNA molecules. By inhibiting PNP, the compound disrupts this pathway, leading to a decrease in the synthesis of DNA and RNA, which can affect cell growth and division.
Result of Action
The result of the compound’s action is a decrease in the synthesis of DNA and RNA in cells due to the disruption of the purine salvage pathway . This can lead to a decrease in cell growth and division, which may have potential therapeutic applications in conditions characterized by excessive cell growth, such as cancer.
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[5-(4-benzylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-25(2)15-24-26-14-23-21-20(22(26)27)19(13-28-21)18-10-8-17(9-11-18)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYWOFAXIBUOJK-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NN1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/N1C=NC2=C(C1=O)C(=CS2)C3=CC=C(C=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-(9-ethoxy-4-thioxo-3,5-dihydro-4H-chromeno[2,3-d]pyrimidin-2-yl)benzoate](/img/no-structure.png)

![4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2420093.png)
![(5-Chloro-2-methoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2420094.png)
![3-cinnamyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2420096.png)

![N-(4-chlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2420102.png)
![ethyl 4-[(7-ethyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2420103.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2420106.png)



![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2420112.png)